molecular formula C17H18ClN3O3S3 B2502812 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-3-carboxamide CAS No. 921534-04-5

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-3-carboxamide

Cat. No.: B2502812
CAS No.: 921534-04-5
M. Wt: 443.98
InChI Key: AGIKKFXKZXNXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O3S3 and its molecular weight is 443.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Synthesis

  • Research has focused on synthesizing a variety of compounds with potential biological activities. For example, a study on the synthesis of biologically active O-substituted derivatives of sulfonamides bearing a piperidine nucleus highlighted their promising activity against butyrylcholinesterase enzyme (H. Khalid et al., 2013). Similarly, compounds containing piperazine and arylsulfonyl moieties were synthesized, showing significant herbicidal and antifungal activities, with some compounds surpassing commercial fungicides at certain concentrations (Baolei Wang et al., 2016).

Anticancer Applications

  • A series of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety were synthesized and evaluated as promising anticancer agents. Compounds displayed strong anticancer activities against certain cancer cell lines, offering insights into new therapeutic agents for cancer treatment (A. Rehman et al., 2018). Additionally, novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety showed significant in-vitro anticancer activity against the human breast cancer cell line MCF7, suggesting their potential as anti-breast cancer agents (M. Al-Said et al., 2011).

Neurodegenerative Disease Research

  • Synthesized compounds targeting Alzheimer’s disease were evaluated for their enzyme inhibition activity against acetylcholinesterase, indicating potential as new drug candidates for the treatment. This research contributes to the exploration of new therapeutic approaches for Alzheimer’s disease (A. Rehman et al., 2018).

Antimicrobial Activity

  • A study on N,N-diethyl amide bearing sulfonamides revealed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with certain compounds exhibiting marked potency as antibacterial agents. This underscores the potential of sulfonamide derivatives in developing new antibacterial drugs (O. Ajani et al., 2013).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S3/c1-10-11(2)25-17(13(10)8-19)20-16(22)12-4-3-7-21(9-12)27(23,24)15-6-5-14(18)26-15/h5-6,12H,3-4,7,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIKKFXKZXNXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.